

IR-806 Dye: Application Notes and Protocols for Deep Tissue Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a water-soluble, photostable near-infrared (NIR) cyanine dye that has emerged as a valuable tool for deep tissue fluorescence imaging. Its spectral properties, falling within the NIR-I window (700-900 nm), allow for deeper tissue penetration compared to visible light, owing to reduced absorption and scattering by biological components like hemoglobin and water.[1] This characteristic, coupled with lower tissue autofluorescence in the NIR region, results in an improved signal-to-noise ratio, making **IR-806** an excellent candidate for various in vivo and in vitro imaging applications.[1][2]

These application notes provide a comprehensive overview of **IR-806**, including its physicochemical properties, protocols for its use in deep tissue imaging, and methods for bioconjugation to enhance targeting specificity.

Physicochemical and Spectral Properties

The key characteristics of **IR-806** are summarized in the table below, providing a quick reference for experimental planning.



Property	Value	Solvent/Conditions	Reference
Molecular Weight	735.33 g/mol	-	[3]
Appearance	Solid	-	
Solubility	Water Soluble	Aqueous solutions	
Absorption Maximum (λmax)	~806 nm	Aqueous Solution	
Emission Maximum (λem)	Extends beyond 900 nm	Aqueous Solution	[4]
Molar Extinction Coefficient (ε)	~286,854 M-1cm-1	Chloroform	Calculated from[5]
Quantum Yield (Фf)	0.0028	Dimethyl sulfoxide (DMSO)	[6]

Applications in Deep Tissue Imaging

The primary application of **IR-806** is in non-invasive in vivo imaging, where its NIR fluorescence enables visualization of biological structures and processes deep within living organisms.

Tumor Imaging

Unconjugated IR-806 can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][7] This phenomenon is attributed to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors, which allows for the preferential accumulation of macromolecules and nanoparticles.[5][7]

For active targeting, **IR-806** can be conjugated to molecules that specifically bind to tumor-associated antigens or receptors, such as antibodies or peptides. This approach significantly enhances the signal from the tumor while reducing background fluorescence from non-target tissues.

Vascular Imaging



Due to its retention in the bloodstream for a period after injection, **IR-806** can be used to visualize vasculature. This is valuable for studying blood flow, angiogenesis in tumors, and other vascular pathologies.

Experimental Protocols

Protocol 1: Preparation of IR-806 for In Vivo Injection

- Reconstitution: Dissolve the solid **IR-806** dye in sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4, to create a stock solution. The concentration of the stock solution can be determined based on the desired final injection concentration and volume.
- Dilution: On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration for injection. A typical starting dose for NIR dyes is in the range of 1-2 nmol per 25g mouse.[2]
- Sterilization: Filter the final solution through a 0.22 μm sterile filter to remove any potential microbial contaminants before injection.

Protocol 2: In Vivo Deep Tissue Imaging in a Murine Tumor Model

- Animal Model: Use athymic nude mice (nu/nu) to minimize light scattering and absorption by fur.[8] If using other strains, carefully shave the area to be imaged.
- Tumor Implantation: Subcutaneously implant tumor cells in the desired location on the mouse. Allow the tumors to grow to a suitable size for imaging (e.g., 50-100 mm³).
- Dye Administration: Administer the prepared IR-806 solution to the mice via intravenous (tail vein) injection. The recommended injection volume for a 25g mouse is typically between 50-125 μl.[8]
- Imaging:
 - Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
 - Place the mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.



- Set the excitation wavelength to be close to the absorption maximum of IR-806 (~806 nm).
 An 808 nm laser is a common choice.[9]
- Use a long-pass filter to collect the emission signal (e.g., >830 nm).
- Optimize imaging parameters such as exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector. Laser power may range from 25-50 mW/cm².[9]
- Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time window for imaging, which depends on the pharmacokinetics of the dye and the specific application.
- Data Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor background area.
 - Quantify the fluorescence intensity in these ROIs.
 - Calculate the tumor-to-background ratio (TBR) to assess the imaging contrast.

Protocol 3: Bioconjugation of IR-806 to an Antibody (General Protocol)

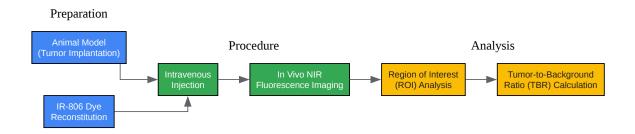
This protocol assumes the availability of an amine-reactive derivative of **IR-806** (e.g., **IR-806**-NHS ester). If not commercially available, the carboxylic acid form of **IR-806** can be activated to an NHS ester using standard carbodiimide chemistry.

- Antibody Preparation:
 - Prepare the antibody solution in an amine-free buffer, such as PBS, at a pH of 8.0-8.5.[10]
 [11] A typical concentration is 2 mg/mL.[12]
 - Ensure the antibody solution is free of any stabilizers like bovine serum albumin (BSA) or preservatives like sodium azide that contain primary amines.
- Dye Preparation:



- Dissolve the IR-806-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[10]
- Conjugation Reaction:
 - Add a calculated molar excess of the IR-806-NHS ester solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unconjugated dye from the antibody-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[13]
- Characterization:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of IR-806 (~806 nm).

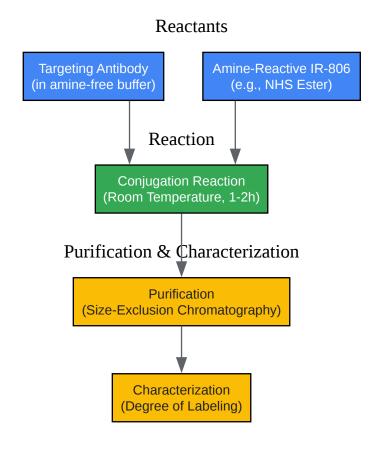
Visualizations



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Caption: Workflow for in vivo deep tissue imaging using **IR-806** dye.

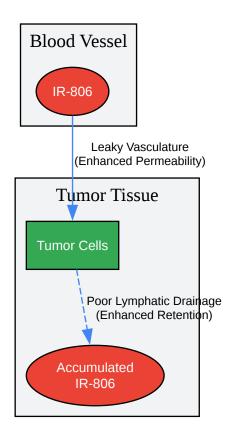




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Caption: General workflow for the bioconjugation of IR-806 to an antibody.





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Caption: Mechanism of passive tumor targeting via the EPR effect.

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